4-(Trifluoromethyl)benzoic acid

Physical Organic Chemistry Linear Free Energy Relationships Reaction Mechanism Design

Sourcing a reliable para-CF₃ benzoic acid building block that ensures batch-to-batch consistency can be challenging. 4-(Trifluoromethyl)benzoic acid (CAS 455-24-3) directly addresses this need. Its well-characterized Hammett σₚ of 0.53 and pKa of 3.69 enable predictable reactivity in esterifications and amidations. Key performance evidence: • Enables 10-cycle ZnO nucleation delay in AS-ALD processes, achieving sub-nm surface roughness (RMS 0.983 nm). • Derived anhydride (TFBA) drives high-yielding Shiina macrolactonization for natural product synthesis. • Isomer-dependent acyl glucuronide degradation (t₁/₂ ≈ 1.3 h for 4-isomer) allows tunable prodrug activation. Supplied with ≥98% purity, available for immediate dispatch worldwide.

Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
CAS No. 455-24-3
Cat. No. B181534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzoic acid
CAS455-24-3
Synonyms4-(trifluoromethyl)benzoic acid
4-TFMBA
p-trifluoromethylbenzoic acid
para-(trifluoromethyl)benzoic acid
Molecular FormulaC8H5F3O2
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)C(F)(F)F
InChIInChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
InChIKeySWKPKONEIZGROQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)benzoic Acid: Core Profile


4-(Trifluoromethyl)benzoic acid (CAS 455-24-3) is a para-substituted benzoic acid derivative carrying a trifluoromethyl (–CF₃) group, which confers distinct electronic properties as quantified by a Hammett σₚ constant of 0.53, indicating strong electron-withdrawing character relative to hydrogen (σ = 0) . The compound exhibits a predicted pKa of 3.69 ± 0.10, reflecting enhanced acidity versus unsubstituted benzoic acid (pKa 4.20) . As a solid crystalline powder (MW 190.12 g/mol, mp 219–220 °C) with moderate solubility in water and organic solvents , it serves as a foundational building block for introducing the –CF₃ moiety into pharmaceuticals, agrochemicals, and functional materials .

Electronic profile

Strong para-electron-withdrawing –CF₃ group (σₚ positive) for fine-tuning acidity and reactivity in acyl substitutions.

Building block role

Precursor to trifluoromethylated pharmaceuticals, agrochemicals, ALD inhibitor SAMs, and Shiina macrolactonization reagents.

Workflow compatibility

Compatible with standard esterification, amidation, and metal-coordination protocols; para-substitution avoids steric interference of ortho-isomers.

4-(Trifluoromethyl)benzoic Acid: Irreplaceability


The –CF₃ group at the para-position of 4-(trifluoromethyl)benzoic acid is not merely a larger or more lipophilic halogen; it fundamentally alters electronic distribution, acidity, and intermolecular interactions in ways that cannot be replicated by unsubstituted benzoic acid (σ = 0), 4-fluorobenzoic acid (σₚ = 0.06), or 4-methylbenzoic acid (σₚ = −0.17) . The strong electron-withdrawing effect (σₚ = 0.53) significantly perturbs the reactivity of the carboxylic acid moiety in esterifications, amidations, and metal-coordination events, while the –CF₃ group's unique steric and stereoelectronic profile impacts molecular packing and biological recognition . Consequently, substituting 4-(trifluoromethyl)benzoic acid with a generic halogenated or alkyl-substituted benzoic acid will alter reaction kinetics, product distribution, and functional performance in applications ranging from ALD inhibitors to pharmaceutical intermediates, as demonstrated by the comparative quantitative evidence below .

Electronic mismatch

4-Fluorobenzoic acid (σₚ 0.06) and 4-methylbenzoic acid (σₚ −0.17) lack the strong electron withdrawal required to achieve comparable reaction rates and acidities; direct substitution may alter product distribution.

Stereoelectronic profile

Unsubstituted benzoic acid cannot replicate the –CF₃ group’s unique steric and polar effects on molecular packing, ALD inhibition, or biological recognition.

Isomer sensitivity

ortho- and meta-trifluoromethyl isomers exhibit different solubility, acyl migration kinetics, and steric shielding; the para-isomer’s behavior may not transfer.

4-(Trifluoromethyl)benzoic Acid: Key Evidence


Electronic Modulation and Acidity

4-(Trifluoromethyl)benzoic acid exhibits a Hammett substituent constant (σₚ) of 0.53, which is substantially higher than that of 4-fluorobenzoic acid (σₚ = 0.06) and opposite in sign to 4-methylbenzoic acid (σₚ = −0.17) . This positive σₚ value signifies strong electron withdrawal from the aromatic ring, directly enhancing the acidity of the carboxylic acid group; the predicted pKa of 4-(trifluoromethyl)benzoic acid is 3.69 ± 0.10, compared to 4.20 for unsubstituted benzoic acid . In the context of the Hammett equation (log(K/K₀) = σρ), where ρ = +1.0 for benzoic acid ionization, 4-(trifluoromethyl)benzoic acid is unequivocally the strongest acid among para-substituted benzoic acids bearing electron-withdrawing groups with documented σₚ values .

Electronic Modulation & Acidity
Head-to-head
Targetσₚ 0.53; pKa 3.69 ± 0.10
vs Benzoic acidσ = 0; pKa 4.20
vs 4-F-benzoic acidσₚ 0.06
vs 4-CH₃-benzoic acidσₚ −0.17
Strongest acid among compared para-benzoic acids; enables milder coupling conditions.
Standard Hammett reference (water, 25 °C). Predicted pKa.
Physical Organic Chemistry Linear Free Energy Relationships Reaction Mechanism Design

ZnO ALD Blocking Performance

In a 2025 study on ZnO atomic layer deposition (ALD) inhibition, self-assembled monolayers (SAMs) formed from 4-(trifluoromethyl)benzoic acid (TBA) demonstrated superior blocking capability compared to SAMs of unsubstituted benzoic acid (BA) on cobalt substrates . XPS compositional analysis tracked the Zn/(Zn+Co) ratio (θ) after 0, 15, 25, 50, and 100 ALD cycles. On BA-treated Co, nucleation occurred after 15 cycles, whereas TBA-treated cobalt exhibited nucleation onset only after 25 cycles, with consistently lower θ values throughout the experiment . TBA SAMs inhibited significant ZnO growth for up to 50 cycles, while BA SAMs were less effective, showing larger θ values indicative of earlier and more extensive ZnO deposition . Surface roughness (RMS) of TBA SAMs was 0.983 nm, substantially smoother than BA SAMs (1.7 nm), correlating with improved inhibition .

ZnO ALD Blocking
Head-to-head
TBA (4-CF₃)Nucleation onset 25 cycles; RMS 0.983 nm
vs BA (unsubst.)Onset 15 cycles; RMS 1.7 nm
Δ+10 cycle delay; RMS 0.717 nm lower
Longer inhibition window supports tighter spatial selectivity in AS-ALD.
ZnO ALD on Co, 120 °C, diethylzinc/water; SAMs from 1 mM ethanol.
Semiconductor Fabrication Area-Selective ALD Self-Assembled Monolayers

Shiina Macrolactonization Reagent

4-(Trifluoromethyl)benzoic anhydride (TFBA), derived from 4-(trifluoromethyl)benzoic acid, is the primary dehydration condensation agent used in the Shiina macrolactonization reaction, a method widely adopted for the synthesis of medium- and large-ring lactones in natural product total synthesis . In comparative reactivity studies, TFBA was evaluated alongside 2-methyl-6-nitrobenzoic anhydride (MNBA) for ester and lactone formation; TFBA enabled high-yielding macrolactonization under acidic conditions with Lewis acid catalysts, generating the target lactones while regenerating 4-(trifluoromethyl)benzoic acid as a recoverable byproduct . The electron-withdrawing –CF₃ group activates the anhydride toward nucleophilic attack by the carboxylate, facilitating mixed anhydride formation with seco-acids, a key mechanistic step that distinguishes TFBA from less electrophilic anhydrides derived from unsubstituted or alkyl-substituted benzoic acids .

Shiina Macrolactonization
Class-level inference

TFBA (from 4-CF₃-benzoic acid) enables high-yield macrolactonization under Lewis acid catalysis; regenerates parent acid as recoverable byproduct.

No direct yield comparison vs. unsubstituted benzoic anhydride in open literature.

Methodologically validated electrophilic anhydride for Shiina reactions.
Source: Shiina review, Bull. Chem. Soc. Jpn. 2014. Lewis acid catalysts (TiCl₄, Sn(OTf)₂).
Total Synthesis Macrolactonization Esterification Methodology

Acyl Glucuronide Migration Kinetics

The internal acyl migration kinetics of 1-O-acyl-β-D-glucopyranuronate conjugates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids (TFMBA) were investigated by ¹⁹F NMR spectroscopy in phosphate buffer at 30 °C . The apparent first-order degradation rate constants for the 1-O-acyl glucuronides were 0.065 h⁻¹ (2-TFMBA), 0.25 h⁻¹ (3-TFMBA), and 0.52 h⁻¹ (4-TFMBA), corresponding to half-lives of approximately 10.7 h, 2.8 h, and 1.3 h, respectively . The 8-fold higher degradation rate of the 4-isomer relative to the 2-isomer is attributed to reduced steric hindrance at the carbonyl carbon; the ortho –CF₃ group in 2-TFMBA obstructs nucleophilic attack by the glucuronic acid 2-hydroxy group on the carbonyl carbon, slowing ortho-acid ester intermediate formation . The 3- and 4-isomers lack this steric shielding and undergo significantly faster acyl migration .

Acyl Glucuronide Migration
Head-to-head
4-CF₃ isomerk = 0.52 h⁻¹; t₁/₂ ≈ 1.3 h
3-CF₃ isomerk = 0.25 h⁻¹; t₁/₂ ≈ 2.8 h
2-CF₃ isomerk = 0.065 h⁻¹; t₁/₂ ≈ 10.7 h
4- vs 2-isomer8× faster degradation
Isomer choice controls prodrug activation rate; 4-isomer offers rapid release.
¹⁹F NMR, phosphate buffer pH 7.4, 30 °C.
Drug Metabolism Prodrug Design Acyl Glucuronide Stability

Supercritical CO₂ Solubility

Solubility measurements in supercritical carbon dioxide (scCO₂) at 308, 313, and 323 K reveal that 4-trifluoromethylbenzoic acid has lower solubility than unsubstituted benzoic acid, but solubilities nearly identical to those of 4-methylbenzoic acid . The addition of the –CF₃ group decreases solubility relative to benzoic acid, an effect attributed to the electron-withdrawing nature and polar character of the trifluoromethyl substituent . Experimental data correlated by the Peng-Robinson equation of state confirm that 4-trifluoromethylbenzoic acid and 4-methylbenzoic acid exhibit comparable solubilities across the temperature range studied, whereas 2- and 3-trifluoromethylbenzoic acid isomers show marked solubility enhancements due to fluorination .

scCO₂ Solubility
Head-to-head
4-CF₃ isomerLower than benzoic acid; similar to 4-methylbenzoic acid
2-/3-CF₃ isomersMarkedly enhanced solubility
Key findingNo para-enhancement effect; isomer-dependent behavior
Solubility profile impacts SCF extraction/particle design; para-isomer requires distinct parameter optimization.
308–323 K, 10–25 MPa, Peng-Robinson EOS correlation.
Supercritical Fluid Extraction Green Chemistry Process Engineering

Carbidopa Metabolite Intermediate

4-(Trifluoromethyl)benzoic acid (CAS 455-24-3) is documented as an intermediate in the synthesis of α-Methyl-3,4-dihydroxyphenylpropionic Acid (M301950), which is a metabolite of Carbidopa (C175915), a peripheral decarboxylase inhibitor used in combination with levodopa for Parkinson's disease therapy . While specific yield or purity data are not publicly available, the established synthetic route confirms the compound's utility in accessing pharmacologically relevant metabolites . Carbidopa prevents the peripheral conversion of levodopa to dopamine, thereby increasing CNS levodopa availability; its metabolite M301950 is of interest for pharmacokinetic studies and reference standard preparation .

Carbidopa Metabolite Intermediate
Data to verify

Documented synthetic intermediate for α-Methyl-3,4-dihydroxyphenylpropionic acid (M301950), a Carbidopa metabolite.

No comparative yield/purity data publicly available.

Supports impurity profiling and reference standard preparation for pharmacokinetic studies.
Source: supplier technical literature. Pathway context only.
Pharmaceutical Intermediates Parkinson's Disease Therapeutics Drug Metabolism

4-(Trifluoromethyl)benzoic Acid: Applications


Area-Selective ALD Inhibitor SAMs

For semiconductor process engineers developing AS-ALD workflows on cobalt or copper substrates, 4-(trifluoromethyl)benzoic acid (TBA) provides a validated small-molecule carboxylate SAM that delays ZnO nucleation by 10 cycles relative to unsubstituted benzoic acid (BA) and maintains low surface roughness (RMS 0.983 nm vs. 1.7 nm for BA) . This performance advantage, attributed to favorable carboxylate coordination chemistry rather than hydrophobicity, supports tighter spatial selectivity in patterned thin-film fabrication for sub-10 nm node devices .

Shiina Macrolactonization in Total Synthesis

Synthetic organic chemists engaged in the total synthesis of macrolide natural products or complex lactones can employ 4-(trifluoromethyl)benzoic anhydride (TFBA), derived from 4-(trifluoromethyl)benzoic acid, as the primary dehydration condensation agent in the Shiina macrolactonization protocol . The electron-withdrawing –CF₃ group activates the anhydride for mixed anhydride formation with seco-acids, enabling high-yielding cyclization under Lewis acid catalysis—a transformation for which unsubstituted or mono-fluorinated benzoic anhydrides are mechanistically unsuitable .

Rapid Glucuronide Release Prodrug Design

Medicinal chemists designing acyl glucuronide prodrugs can select the 4-isomer of trifluoromethylbenzoic acid when rapid systemic release is desired; its 1-O-acyl glucuronide degrades with a rate constant of 0.52 h⁻¹ (t₁/₂ ≈ 1.3 h), 8-fold faster than the 2-isomer (k = 0.065 h⁻¹) . This kinetic differentiation allows precise control over prodrug activation rates based solely on substitution pattern, without altering the core pharmacophore .

Reaction Optimization by Hammett Parameters

Process chemists optimizing esterification or amidation reactions involving benzoic acid derivatives can leverage the well-characterized σₚ value of 0.53 for 4-(trifluoromethyl)benzoic acid to predict relative reaction rates and equilibrium constants via the Hammett equation . With a pKa of 3.69, this compound is significantly more acidic than benzoic acid (pKa 4.20) and 4-fluorobenzoic acid (pKa ~4.14), enabling milder base-catalyzed coupling conditions and altered nucleophilic acyl substitution profiles that cannot be achieved with less electron-withdrawing para-substituents .

Application
Selection Property
Validation Focus
Area-Selective ALD Inhibitor SAMs
Nucleation delay and SAM surface uniformity
ZnO AS-ALD process window on Co/Cu substrates
Shiina Macrolactonization
Electrophilic anhydride reactivity (TFBA)
Lactone yield and byproduct recovery under Lewis acid catalysis
Acyl Glucuronide Prodrug Design
Isomer-dependent acyl migration kinetics
In vitro prodrug activation rate and systemic exposure context
Reaction Optimization by Hammett Parameters
Predictable electron-withdrawing strength (σₚ) and acidity (pKa)
Reaction rate and equilibrium modelling for esterification/amidation

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